molecular formula C12H10ClNO B11804969 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde

1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde

Katalognummer: B11804969
Molekulargewicht: 219.66 g/mol
InChI-Schlüssel: ZOVJDOVTABYNCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde is a key chemical intermediate in medicinal chemistry, serving as a critical precursor for the synthesis of novel N-arylpyrrole derivatives with significant biological potential . This scaffold is of high interest in antibacterial and antituberculosis drug discovery campaigns, particularly for developing lead compounds against challenging, drug-resistant pathogens . The compound's structure, featuring a chlorophenyl group and a reactive aldehyde function, allows for further structural diversification, such as reductive amination, to create analogs for structure-activity relationship (SAR) studies . Researchers utilize this aldehyde as a building block to develop potent agents against ESKAPE pathogens and Mycobacterium species, addressing the urgent need for new therapeutic options in the face of escalating antimicrobial resistance . The reactive aldehyde group can be transformed into other functionalities, providing handles for extensive molecular optimization to improve potency, selectivity, and drug-like properties . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-2-methylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-9-10(8-15)6-7-14(9)12-4-2-11(13)3-5-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVJDOVTABYNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1C2=CC=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Advanced Synthesis and Pharmacological Utility of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized heterocyclic scaffolds serve as the architectural foundation for novel therapeutics. Among these, 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde emerges as a privileged, sterically tuned intermediate. This in-depth technical guide provides a rigorous deconstruction of its structural rationale, details a self-validating synthetic workflow, and explores its downstream applications in synthesizing high-affinity pharmacological agents.

Structural Deconstruction & Pharmacological Rationale

The design of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde is not arbitrary; every functional group serves a specific mechanistic and synthetic purpose [1]. As an Application Scientist, it is critical to understand the causality behind these structural features before initiating synthesis:

  • The 1H-Pyrrole Core : Acts as an electron-rich aromatic scaffold that seamlessly integrates into the hydrophobic binding pockets of various target enzymes.

  • N1-(4-Chlorophenyl) Substitution : The introduction of a para-chloro moiety is a deliberate metabolic shield. By occupying the para position with a halogen, cytochrome P450-mediated para-hydroxylation is blocked, significantly increasing the biological half-life of downstream drug candidates [3]. Furthermore, the bulky phenyl ring increases the overall lipophilicity (logP), aiding in cellular membrane permeability.

  • C2-Methyl Group : This group serves a dual purpose.

    • Electronic (+I effect): It acts as an inductive electron donor, enriching the π-electron density of the pyrrole ring and specifically lowering the activation energy for electrophilic attack at the adjacent C3 position.

    • Steric: It induces a torsional twist, forcing the N1-phenyl ring out of coplanarity with the pyrrole core. This specific 3D conformation is often mandatory for fitting into the narrow binding channels of enzymes like Cyclooxygenase-2 (COX-2) [4].

  • C3-Carbaldehyde (Formyl) Group : This is the primary synthetic vector. Aldehydes are highly versatile electrophiles, readily undergoing Knoevenagel condensations, reductive aminations, or Schiff base formations to build extended pharmacophores [2].

Retrosynthetic Analysis & Mechanistic Causality

The most efficient route to this molecule involves a two-stage sequence: a modified Paal-Knorr cyclization followed by a highly regioselective Vilsmeier-Haack formylation.

The causality behind selecting the Vilsmeier-Haack reaction lies in its precision. The reaction between Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF) generates a chloroiminium ion (the Vilsmeier reagent). Because the C2 position is blocked by the methyl group and the N1 position by the aryl group, the +I effect of the methyl group hyperconjugatively stabilizes the Wheland intermediate at the C3 position. This makes C3 the kinetically and thermodynamically favored site for electrophilic aromatic substitution over the C4 or C5 positions.

Synthesis A 4-Chloroaniline + 4,4-Dimethoxybutan-2-one B Paal-Knorr Cyclization A->B AcOH, 100°C C 1-(4-Chlorophenyl)- 2-methyl-1H-pyrrole B->C -H2O, -MeOH D Vilsmeier-Haack Formylation C->D POCl3, DMF, 0°C to 60°C E 1-(4-Chlorophenyl)- 2-methyl-1H-pyrrole- 3-carbaldehyde D->E Basic Hydrolysis (pH 8)

Fig 1. Two-step synthetic workflow for 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . In-process physical changes are highlighted to confirm reaction trajectory without requiring immediate spectroscopic analysis.

Step 1: Synthesis of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole

Objective: Construct the sterically hindered pyrrole core.

  • Preparation : In a 250 mL round-bottom flask, dissolve 4-chloroaniline (1.0 eq, 10 mmol) in 50 mL of glacial acetic acid.

  • Addition : Slowly add 4,4-dimethoxybutan-2-one (1.1 eq, 11 mmol) dropwise at room temperature under continuous magnetic stirring.

  • Cyclization : Equip the flask with a reflux condenser and heat the mixture to 100°C for 3 hours.

    • Validation Check: The reaction mixture will transition from a pale yellow solution to a deep amber color, indicating the formation of the conjugated pyrrole system.

  • Workup : Cool the mixture to room temperature and pour it over 200 g of crushed ice. Neutralize carefully with saturated aqueous sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases (pH ~7.5).

  • Extraction & Purification : Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane:EtOAc 9:1) to yield the intermediate.

Step 2: Vilsmeier-Haack Formylation

Objective: Regioselective introduction of the C3-carbaldehyde group.

  • Reagent Generation : In an oven-dried, argon-purged 100 mL flask, add anhydrous DMF (3.0 eq, 30 mmol) and cool to 0°C using an ice-water bath.

  • Electrophile Activation : Add POCl₃ (1.5 eq, 15 mmol) dropwise over 15 minutes.

    • Validation Check: A highly exothermic reaction occurs. The solution will turn pale yellow and slightly viscous, confirming the successful generation of the self-validating chloroiminium electrophile.

  • Substrate Addition : Dissolve the 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole (1.0 eq, 10 mmol) in 10 mL of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating : Remove the ice bath and heat the reaction mixture to 60°C for 2 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (high Rf) will disappear, replaced by a strongly UV-active, lower Rf spot due to the polar hydrogen-bonding capability of the newly introduced aldehyde.

  • Hydrolysis : Pour the cooled mixture into 100 mL of ice water. Adjust the pH to 8.0 using 20% aqueous NaOH to hydrolyze the iminium intermediate into the final aldehyde.

  • Isolation : Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and analytical markers for the validated workflow, providing a benchmark for process chemists.

Reaction StepKey ReagentsTemp / TimeTypical YieldTarget Purity (HPLC)Key Analytical Marker (NMR/IR)
1. Pyrrole Core Formation 4-Chloroaniline, 4,4-Dimethoxybutan-2-one100°C / 3h78 - 82%> 95%¹H NMR: Pyrrole ring protons (C3-H, C4-H, C5-H) at δ 6.0 - 6.8 ppm.
2. Vilsmeier-Haack Formylation POCl₃, DMF, NaOH (Hydrolysis)60°C / 2h85 - 89%> 98%IR: Strong, sharp C=O stretch at ~1660 cm⁻¹. ¹H NMR: Aldehyde proton (-CHO) singlet at δ ~9.8 ppm.

Downstream Applications in Drug Discovery

The true value of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde lies in its utility as a springboard for complex drug candidates.

One of the most prominent applications is the synthesis of Pyrrolyl Pyrazoline derivatives . By reacting the C3-carbaldehyde with substituted acetophenones via a Claisen-Schmidt condensation, researchers generate intermediate chalcones. Subsequent cyclization with hydrazine hydrate yields pyrazolines. These specific architectures have been proven to act as potent inhibitors of the Enoyl-ACP Reductase (InhA) enzyme, a critical target in the development of novel antitubercular agents against Mycobacterium tuberculosis [2]. Furthermore, similar pyrrole-based derivatives have demonstrated high selectivity as COX-2 inhibitors, offering potent nonsteroidal anti-inflammatory (NSAID) activity without the gastrointestinal toxicity associated with traditional COX-1 inhibitors [1].

Mechanism Core Pyrrole-3-carbaldehyde Scaffold Chalcone Claisen-Schmidt Condensation Core->Chalcone Acetophenone, NaOH Pyrazoline Pyrrolyl Pyrazoline Pharmacophore Chalcone->Pyrazoline Hydrazine Hydrate Target Enoyl-ACP Reductase (InhA) Inhibition Pyrazoline->Target Target Binding (H-Bonds) Effect Antitubercular / Antibacterial Efficacy Target->Effect Pathway Disruption

Fig 2. Downstream conversion of the pyrrole core into pyrazoline-based antitubercular agents.

References

  • Source: Molecules (MDPI)
  • Title: Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity Source: The Open Medicinal Chemistry Journal URL
  • Title: Therapeutic Significance of Pyrrole in Drug Delivery Source: SciTechnol URL
  • Title: Recent synthetic and medicinal perspectives of pyrroles: An overview.

Biological Activity and Therapeutic Potential of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrole ring is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics and advanced clinical candidates. Among its functionalized variations, 1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde represents a highly versatile intermediate and active pharmacophore. The unique spatial arrangement of its substituents—a lipophilic N1-aryl group, a sterically demanding C2-methyl group, and a highly reactive C3-carbaldehyde—makes it an ideal precursor for synthesizing potent antimycobacterial, broad-spectrum antibacterial, and anti-inflammatory agents[1].

This technical guide explores the structural rationale, biological targets, and self-validating experimental workflows required to harness the therapeutic potential of this specific pyrrole derivative.

Structural Rationale & Pharmacophore Mapping

The biological efficacy of 1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde derivatives is not coincidental; it is driven by precise structure-activity relationships (SAR)[2]:

  • N1-(4-Chlorophenyl) Moiety: The inclusion of a para-chlorinated phenyl ring significantly increases the lipophilicity (LogP) of the molecule. This is critical for penetrating the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis. Furthermore, the chlorine atom can participate in halogen bonding within the hydrophobic pockets of target proteins.

  • C2-Methyl Group: This group acts as a steric lock. The bulkiness of the methyl group forces the N1-phenyl ring out of coplanarity with the pyrrole core. This orthogonal 3D conformation is an absolute requirement for fitting into the narrow transmembrane binding channels of efflux pumps and lipid transporters.

  • C3-Carbaldehyde Handle: The aldehyde group is a highly reactive electrophilic center, stabilized by the electron-donating nature of the pyrrole ring. It serves as the primary synthetic handle for derivatization, allowing for reductive amination (to yield basic amines) or condensation (to yield Schiff bases and hydrazones), which dictate the ultimate biological target of the derivative.

Primary Biological Targets & Mechanisms

Antimycobacterial Activity: Targeting MmpL3

Derivatives synthesized from this scaffold (particularly those converted into 3-aminomethyl compounds via reductive amination) belong to a class of potent antitubercular agents related to the BM212 family[3]. These compounds exhibit profound bactericidal activity against multidrug-resistant (MDR) M. tuberculosis by targeting MmpL3 (Mycobacterial membrane protein Large 3)[4].

MmpL3 is an essential transporter responsible for shuttling trehalose monomycolate (TMM) across the inner membrane to the periplasm, a critical step in cell wall biosynthesis. Binding of the pyrrole derivative to the transmembrane domain of MmpL3 locks the transporter in an inactive conformation, halting mycolic acid transfer and leading to rapid cell death[5].

MmpL3_Pathway Compound 1-(4-Chlorophenyl)-2-methyl pyrrole derivative Target MmpL3 Transporter (Inner Membrane) Compound->Target Binds transmembrane domain Blockade Inhibition of Trehalose Monomycolate Transport Target->Blockade Conformational lock Effect1 Loss of Cell Wall Integrity Blockade->Effect1 Effect2 Accumulation of Intracellular TMM Blockade->Effect2 Outcome Mycobacterial Cell Death Effect1->Outcome Effect2->Outcome

Mechanism of action for pyrrole derivatives targeting the MmpL3 transporter in mycobacteria.
Broad-Spectrum Antibacterial Activity

When the C3-carbaldehyde is condensed with hydrazines or primary amines to form Schiff bases, the resulting compounds exhibit potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)[1]. These derivatives primarily target bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks and chemically logical choices.

Protocol A: Chemoselective Reductive Amination of the C3-Carbaldehyde

To synthesize antimycobacterial candidates, the C3-aldehyde must be converted to a tertiary amine.

  • Causality & Choice of Reagents: We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) rather than Sodium Borohydride ( NaBH4​ ). NaBH4​ is a hard reducing agent that will prematurely reduce the starting aldehyde to a primary alcohol, ruining the yield. STAB is a milder reagent that selectively reduces the intermediate iminium ion only after it forms, acting as a self-purifying chemical step that drives the reaction to 100% conversion of the desired amine.

Step-by-Step Workflow:

  • Dissolve 1 eq. of 1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde in anhydrous 1,2-dichloroethane (DCE).

  • Add 1.2 eq. of the desired secondary amine (e.g., N-methylpiperazine) and 1.5 eq. of glacial acetic acid. The acid catalyzes iminium ion formation and acts as a buffer.

  • Stir at room temperature for 30 minutes to allow complete iminium formation.

  • Add 1.5 eq. of STAB portion-wise. Stir for 12 hours.

  • Quench with saturated aqueous NaHCO3​ (validates reaction completion by neutralizing acid and precipitating the basic product). Extract with dichloromethane, dry over MgSO4​ , and concentrate.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

To evaluate the biological activity of the synthesized derivatives, the REMA provides a robust, colorimetric readout of the Minimum Inhibitory Concentration (MIC)[3].

  • Causality & Internal Validation: Resazurin is an oxidation-reduction indicator. It is blue and non-fluorescent in its oxidized state. Metabolically active (living) cells reduce it to resorufin, which is pink and highly fluorescent. This creates a self-validating assay: if a well remains blue, it is absolute proof that the compound successfully inhibited cellular respiration.

Step-by-Step Workflow:

  • Prepare a 96-well microtiter plate. Dispense 100 µL of Middlebrook 7H9 broth into all wells.

  • Perform a two-fold serial dilution of the pyrrole derivative across the plate (Concentration range: 64 µg/mL to 0.03 µg/mL).

  • Inoculate each well with 100 µL of M. tuberculosis culture adjusted to an OD600​ of 0.003.

  • Crucial Controls: Include a drug-free growth control (must turn pink) and a sterile media control (must remain blue) to validate the assay's integrity.

  • Incubate the plate at 37°C for 7 days.

  • Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Determine the MIC as the lowest concentration of the drug that prevents the color change from blue to pink.

REMA_Workflow Prep Prepare Compound Dilutions (96-well plate) Inoculate Inoculate M. tuberculosis (OD600 = 0.003) Prep->Inoculate Gradient setup Incubate Incubate 7 Days at 37°C Inoculate->Incubate Log-phase growth AddRes Add Resazurin Dye (Viability Indicator) Incubate->AddRes Internal validation Read Colorimetric Readout (Visual or Fluorescent) AddRes->Read Metabolic reduction Valid1 Blue Well = Growth Inhibited (MIC) Read->Valid1 Valid2 Pink Well = Viable Cells (Failed Inhibition) Read->Valid2

Self-validating Resazurin Microtiter Assay (REMA) workflow for MIC determination.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the biological activity of various derivatives synthesized from the 1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde core, demonstrating how C3 modifications dictate the therapeutic target.

Derivative Structure (Modified at C3)Primary Biological TargetActivity (MIC / IC₅₀)Mechanism of Action
3-Carbaldehyde (Core Scaffold) N/A (Synthetic Intermediate)N/AElectrophilic precursor
3-(4-methylpiperazin-1-yl)methyl M. tuberculosis (H37Rv)0.5 - 1.5 µg/mLMmpL3 Transporter Inhibition
3-(thiomorpholin-4-yl)methyl M. tuberculosis (MDR strains)0.2 - 0.8 µg/mLMmpL3 Transporter Inhibition
3-Carboxamide (N-substituted) Cyclooxygenase-2 (COX-2)IC₅₀ ~ 0.12 µMSelective COX-2 pocket binding
3-(Hydrazonomethyl) derivative S. aureus (MRSA)1.0 - 4.0 µg/mLDNA Gyrase Inhibition

Note: The presence of the 4-chlorophenyl group at N1 consistently outperforms unsubstituted or purely alkylated N1 derivatives in whole-cell assays due to enhanced membrane permeability.

Sources

Pharmacokinetics of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde based compounds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde Based Compounds

Introduction: The Pyrrole Scaffold and the Imperative of Pharmacokinetics

The 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde scaffold represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Pyrrole derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, the journey from a biologically active "hit" compound to a viable clinical candidate is contingent not just on its potency (pharmacodynamics) but critically on its behavior within a biological system. This behavior—the absorption, distribution, metabolism, and excretion (ADME) of a drug—is the domain of pharmacokinetics (PK).

This guide serves as a comprehensive technical framework for researchers, scientists, and drug development professionals engaged in evaluating the pharmacokinetic profile of novel compounds based on the 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde core. As a Senior Application Scientist, the perspective offered herein is grounded in the practical realities of preclinical drug development, emphasizing not only the "how" but the "why" behind each experimental choice. The goal is to build a robust, self-validating data package that can confidently guide lead optimization and predict human clinical outcomes.

The ADME Paradigm: A Four-Pillar Framework for Drug Disposition

Understanding the ADME properties of a new chemical entity (NCE) is fundamental to predicting its efficacy and safety. These four interconnected processes govern the concentration of the drug that reaches its target and its duration of action.

  • Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract wall.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.

  • Metabolism: The chemical transformation of a drug by enzymes, primarily in the liver, into metabolites that are typically more water-soluble and easier to eliminate.

  • Excretion: The irreversible removal of the drug and its metabolites from the body, primarily through urine or feces.

The following sections will detail the experimental workflows to interrogate each of these pillars, progressing from high-throughput in vitro screens in early discovery to definitive in vivo studies in preclinical development.

Part I: High-Throughput In Vitro Pharmacokinetic Profiling

In the early stages of drug discovery, it is impractical to conduct extensive animal studies on every synthesized analogue. Therefore, a battery of in vitro assays is employed to rapidly screen compounds, identify potential liabilities, and guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[1][2][3]

Diagram: The Early Discovery ADME-PK Workflow

The following diagram illustrates the logical flow of primary in vitro assays used to build an initial pharmacokinetic profile.

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_metabolism Metabolism & DDI Risk cluster_distribution Distribution cluster_output Integrated Profile & Decision Sol Aqueous Solubility Caco2 Caco-2 Permeability Sol->Caco2 Influences LogD Lipophilicity (LogD) LogD->Caco2 Influences Profile Early PK Profile Caco2->Profile MS Metabolic Stability (Microsomes, Hepatocytes) MS->Profile CYP CYP450 Inhibition CYP->Profile PPB Plasma Protein Binding PPB->Profile Decision Advance to In Vivo Studies? Profile->Decision

Caption: High-level workflow for early in vitro ADME-PK profiling.

Absorption: Caco-2 Permeability Assay

Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[4][5][6] This assay is a cornerstone for predicting oral absorption because it measures a compound's ability to passively diffuse across the gut wall and identifies if it is a substrate for efflux pumps, which can actively transport the drug back into the intestinal lumen, reducing absorption.[5]

Experimental Protocol: Bidirectional Caco-2 Permeability

  • Cell Culture: Caco-2 cells are seeded on semipermeable Transwell® filter inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.[7]

  • Monolayer Integrity Validation: Transepithelial Electrical Resistance (TEER) is measured before the experiment. A high TEER value (e.g., >200 Ω·cm²) confirms the integrity of the tight junctions.[6] Additionally, the permeability of a low-permeability marker (e.g., Lucifer Yellow or [14C]-Mannitol) is assessed to confirm the monolayer is not "leaky".[7]

  • Transport Study (A→B):

    • The test compound (e.g., at 10 µM) is added to the apical (A, donor) side, which represents the intestinal lumen.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral (B, receiver) side, representing the bloodstream, at specific time points (e.g., 2 hours).[5]

  • Transport Study (B→A):

    • Concurrently, in a separate set of wells, the test compound is added to the basolateral (B, donor) side.

    • Samples are taken from the apical (A, receiver) side at the same time points.

  • Quantification: The concentration of the compound in all donor and receiver samples is determined by a validated LC-MS/MS method.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions:

      • Papp (A→B) = (dQ/dt) / (A * C₀)

      • Papp (B→A) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate of active efflux.

Table 1: Interpretation of Caco-2 Permeability Data

Papp (A→B) (10⁻⁶ cm/s)Predicted AbsorptionEfflux Ratio (ER)Efflux Substrate?
< 1Low> 2Yes
1 - 10Moderate≤ 2No
> 10High--
Metabolism: Stability and CYP Inhibition

Causality: The liver is the primary site of drug metabolism. Rapid metabolism can lead to low oral bioavailability and a short duration of action. Assays using liver sub-fractions are critical for predicting a compound's metabolic fate.[8] Cytochrome P450 (CYP) enzymes are responsible for the metabolism of ~95% of clinical drugs.[9][10] Inhibition of these enzymes by a new compound can cause dangerous drug-drug interactions (DDIs) by elevating the levels of co-administered drugs.[11][12]

Experimental Protocol: Liver Microsomal Stability Assay

  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (cofactor for CYP enzymes), phosphate buffer (pH 7.4).[13][14]

  • Reaction Setup:

    • The test compound (e.g., at 1 µM) is pre-incubated with HLMs (e.g., 0.5 mg/mL protein) at 37°C.[15]

    • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time Course Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).[15][16]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8]

  • Sample Processing & Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to measure the remaining parent compound.

  • Data Analysis:

    • The natural log of the percentage of compound remaining is plotted against time.

    • The slope of the resulting line gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) = (0.693 / t½) / (mg protein/mL)

Experimental Protocol: Fluorogenic CYP Inhibition Assay

  • Principle: This high-throughput assay uses recombinant human CYP enzymes and specific fluorogenic substrates that generate a fluorescent signal upon metabolism.[9] An inhibitor will reduce the rate of fluorescence generation.

  • Assay Setup (96- or 384-well plate):

    • Each well contains a specific recombinant CYP isozyme (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), its corresponding fluorogenic substrate, and the NADPH system.[9]

    • The test compound is added across a range of concentrations (e.g., 0.1 to 100 µM).

    • Known potent inhibitors for each isozyme are included as positive controls.[9]

  • Incubation & Reading: The plate is incubated at 37°C, and fluorescence is read over time using a plate reader.

  • Data Analysis: The rate of fluorescence generation is calculated. The percent inhibition at each concentration of the test compound is determined relative to a vehicle control. An IC₅₀ value (the concentration that causes 50% inhibition) is then calculated from the dose-response curve.

Distribution: Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug in the plasma is available to distribute into tissues and interact with its target.[17] High plasma protein binding (>99%) can limit a drug's efficacy and makes its free concentration sensitive to changes in plasma protein levels or displacement by other drugs.[18] Equilibrium dialysis is the gold standard method for determining PPB.[19][20]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus: A RED device consists of single-use inserts with two chambers separated by a semipermeable membrane (12-14 kDa MWCO) that allows free drug to pass but retains proteins.[19]

  • Procedure:

    • The test compound is spiked into plasma (human, rat, etc.) at a known concentration (e.g., 2 µM).[19]

    • The plasma sample is added to one chamber (the "plasma chamber").

    • Dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the other chamber.[17]

    • The device is sealed and incubated at 37°C with shaking for 4-6 hours to reach equilibrium.[17]

  • Sample Analysis: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers. To ensure accurate comparison (i.e., to nullify matrix effects), the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer. Both are then analyzed by LC-MS/MS.

  • Data Analysis:

    • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • Percent Bound = (1 - fu) * 100

Part II: Definitive In Vivo Pharmacokinetic Studies

After a compound shows a promising in vitro profile, the next critical step is to evaluate its behavior in a living organism. These studies are essential for understanding the interplay of all ADME processes and for calculating key parameters needed to predict human pharmacokinetics.

Diagram: In Vivo Pharmacokinetic Study Workflow

InVivo_Workflow cluster_design Study Design cluster_execution In-Life Phase cluster_analysis Bioanalysis & Data Processing cluster_outcome Outcome Species Select Species (e.g., Rat) Dosing Define Dosing Groups (IV Bolus, Oral Gavage) Species->Dosing Sampling Establish Sampling Schedule (e.g., 0-24h) Dosing->Sampling Admin Compound Administration Collect Blood Sample Collection (Serial or Terminal) Admin->Collect Process Process to Plasma & Store at -80°C Collect->Process LCMS Quantify Compound via Validated LC-MS/MS Method Process->LCMS Plot Plot Plasma Concentration vs. Time Curve LCMS->Plot Calc Calculate PK Parameters (NCA or Compartmental) Plot->Calc PK_Params Key Parameters (CL, Vd, t½, F%) Calc->PK_Params

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Study Design & Execution

Causality: An intravenous (IV) dose is administered directly into the systemic circulation, bypassing absorption, which allows for the determination of true clearance and volume of distribution. An oral (PO) dose allows for the assessment of oral absorption and bioavailability by comparing the drug exposure to that of the IV dose. Rodents (typically rats or mice) are standard initial species due to their well-characterized physiology and ethical/practical considerations.[21][22]

Protocol: Rat Pharmacokinetic Study (IV and PO)

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), often cannulated (e.g., jugular vein) to facilitate stress-free serial blood sampling.[22]

  • Dosing:

    • IV Group: The compound is formulated in a suitable vehicle (e.g., saline with 5% DMSO) and administered as a single bolus injection via the tail vein or cannula at a low dose (e.g., 1-2 mg/kg).

    • PO Group: The compound is formulated as a solution or suspension and administered via oral gavage at a higher dose (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • A sparse sampling or serial bleeding approach is used.[22] Small blood samples (~100 µL) are collected at predetermined time points.

    • Typical IV time points: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Typical PO time points: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA), centrifuged to separate plasma, and the plasma is immediately frozen and stored at -80°C pending analysis.

Bioanalytical Method Validation

Causality: "You can't trust the PK data if you can't trust the assay." A robust, validated bioanalytical method is the bedrock of any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity, specificity, and speed in quantifying small molecules in complex biological matrices like plasma.[23][24] Validation ensures the method is accurate, precise, and reproducible.

Key Validation Parameters (ICH M10 Guidelines):

ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the matrix.No significant interfering peaks at the retention time of the analyte.
Calibration Curve Relationship between instrument response and known concentrations.Typically 8+ non-zero standards, with a correlation coefficient (r²) > 0.99.
Accuracy & Precision Closeness of measured values to the true value and to each other.Within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for quality control samples.
Recovery Efficiency of the extraction process from the biological matrix.Should be consistent and reproducible, though not necessarily 100%.
Matrix Effect Suppression or enhancement of ionization by matrix components.Assessed to ensure it does not compromise accuracy and precision.
Stability Analyte stability in the matrix under various storage and handling conditions.Must be stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).
Data Analysis and Key Parameter Calculation

Causality: Pharmacokinetic parameters are derived from the plasma concentration-time data. They provide quantitative measures of the drug's disposition, which are essential for comparing compounds and for scaling to predict the human dose.

Table 2: Key In Vivo Pharmacokinetic Parameters and Their Significance

ParameterDescriptionHow It's Calculated (Non-Compartmental)Significance
AUC (Area Under the Curve)Total drug exposure over time.Sum of trapezoids from t=0 to t=last, plus extrapolated area to infinity.Primary measure of exposure; used to calculate Clearance and Bioavailability.
CL (Clearance)The volume of plasma cleared of the drug per unit time.CL = Dose(IV) / AUC(IV)Measures the body's efficiency in eliminating the drug. High CL suggests rapid elimination.
Vd (Volume of Distribution)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Vd = Dose(IV) / (k * AUC(IV))Indicates the extent of drug distribution into tissues. Vd > body water suggests extensive tissue distribution.
(Half-life)The time required for the drug concentration to decrease by half.t½ = 0.693 / k (where k is the terminal elimination rate constant)Determines the dosing interval and the time to reach steady-state.
F% (Oral Bioavailability)The fraction of the orally administered dose that reaches systemic circulation.F% = (AUC(PO) / AUC(IV)) * (Dose(IV) / Dose(PO)) * 100A key parameter for oral drug viability. Low F% may indicate poor absorption or high first-pass metabolism.

Conclusion: Building a Predictive Pharmacokinetic Profile

The pharmacokinetic evaluation of a novel 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde based compound is a systematic, multi-stage process. It begins with rapid, high-throughput in vitro assays that provide a foundational understanding of the compound's intrinsic properties related to absorption, metabolism, and distribution. These data are crucial for early-stage decision-making and for prioritizing which compounds in a chemical series warrant the resource-intensive commitment of in vivo testing.

The subsequent in vivo studies in preclinical species provide the definitive, integrated picture of the drug's disposition. The parameters derived from these studies—Clearance, Volume of Distribution, Half-life, and Bioavailability—are the cornerstones for predicting human pharmacokinetics and establishing a safe and efficacious dosing regimen for first-in-human clinical trials. By rigorously applying the principles and protocols outlined in this guide, researchers can build a robust and reliable data package, de-risking their drug development program and maximizing the potential for clinical success.

References

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • Calculation of Pharmacokinetic Parameters: Part1. YouTube. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Direct and metabolism-dependent cytochrome P450 inhibition assays for evaluating drug-drug interactions. PubMed. [Link]

  • Caco2 assay protocol. [Source not explicitly provided, general protocol knowledge].
  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery Today. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Bioanalytical Method Development in the United States: Key Techniques and Services. ResolveMass. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. [Link]

  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. IPHASE Biosciences. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Determination of pharmacokinetic parameters from plasma Data. [Source not explicitly provided, general PK knowledge].
  • Microsomal Stability. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Overview of the study's design. (A1) In vivo rat pharmacokinetic study... ResearchGate. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing). [Link]

  • Expt. 13 Calculation of pharmacokinetic parameters from a given data. Slideshare. [Link]

  • Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta. [Link]

  • From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. PubMed. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • In-vitro plasma protein binding. Protocols.io. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Source not explicitly provided, general protocol knowledge].
  • Formulas Defining Basic Pharmacokinetic Parameters. MSD Manual Professional Edition. [Link]

  • In Vitro ADME. BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Pharmacokinetic Calculations. [Source not explicitly provided, general PK knowledge].
  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]

  • In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats. PMC. [Link]

  • Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. [Source not explicitly provided, general PK knowledge].

Sources

Methodological & Application

Application Note: 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the strategic selection of core scaffolds dictates the trajectory of lead optimization. 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde represents a highly versatile, privileged building block designed specifically for the rapid generation of diverse chemical libraries, including Tyrosine Kinase Inhibitors (TKIs) and G-Protein Coupled Receptor (GPCR) modulators.

The structural logic of this precursor is rooted in three distinct molecular features, each serving a specific pharmacological or synthetic purpose:

  • The 4-Chlorophenyl Moiety (N1): The introduction of a heavy halogen (chlorine) at the para-position is not merely for lipophilicity. It actively participates in halogen bonding —a highly directional, non-covalent interaction where the electropositive σ -hole of the chlorine atom interacts with Lewis bases (such as backbone carbonyl oxygens in protein hinge regions)[1]. This specific interaction has been proven to enhance target binding affinity by over an order of magnitude in targets like Cathepsin L and PDE5[2].

  • The 2-Methyl Group (C2): This group provides critical steric shielding. By creating steric clash with the N1-phenyl ring, it forces the aryl group out of coplanarity with the pyrrole core. This locked dihedral angle reduces entropic penalties upon target binding and shields the electron-rich pyrrole C2 position from oxidative metabolism (e.g., by CYP450 enzymes).

  • The 3-Carbaldehyde Group (C3): This acts as the primary electrophilic handle. Pyrrole-3-carboxaldehydes are highly prized for their ability to undergo clean, high-yielding transformations such as Knoevenagel condensations and reductive aminations, making them ideal for fragment-based drug discovery[3].

Pharmacophore A 1-(4-Chlorophenyl)-2-methyl- 1H-pyrrole-3-carbaldehyde B 4-Chlorophenyl Group (Halogen Bonding) A->B N1 C 2-Methyl Group (Steric Shielding) A->C C2 D 3-Carbaldehyde (Electrophilic Handle) A->D C3 B1 Target: Hydrophobic Pocket Enhances Affinity via σ-hole B->B1 C1 Target: Conformation Lock Prevents N-dealkylation C->C1 D1 Target: Scaffold Extension (Knoevenagel/Reductive Amination) D->D1

Fig 1: Pharmacophore logic and structural causality of the pyrrole precursor.

Physicochemical Profiling

Before deploying this precursor in library synthesis, it is crucial to understand its baseline physicochemical properties. The data below highlights its suitability as a fragment for Rule-of-Five compliant drug design.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₁₂H₁₀ClNOStandard fragment size, allowing for significant downstream mass addition.
Molecular Weight 219.67 g/mol Leaves ~280 Da budget for further functionalization to stay within Lipinski limits.
LogP (Predicted) ~3.2Highly lipophilic; ideal for penetrating hydrophobic binding pockets.
H-Bond Donors 0Prevents non-specific aqueous solvation penalties.
H-Bond Acceptors 1 (Carbonyl)Provides a localized interaction point prior to downstream modification.
Rotatable Bonds 2Low conformational flexibility ensures high binding entropy efficiency.

Strategic Synthetic Workflows

Workflow A: Synthesis of Tyrosine Kinase Inhibitors (TKIs)

The most prominent application of pyrrole-3-carboxaldehydes is their condensation with oxindole derivatives to form potent multi-targeted receptor tyrosine kinase (RTK) inhibitors. This is the exact synthetic logic utilized in the discovery of the FDA-approved oncology drug Sunitinib [4]. The Knoevenagel condensation of our title compound with 5-fluorooxindole yields a highly conjugated, rigid scaffold that mimics the ATP-binding conformation required to inhibit VEGFR and PDGFR.

Workflow B: Synthesis of Amine Ligands via Reductive Amination

For CNS or cardiovascular targets, the aldehyde can be converted into a basic amine via reductive amination with secondary amines (e.g., piperazine or morpholine derivatives). This introduces a protonatable nitrogen (pKa ~8-9), which is essential for forming salt bridges with conserved aspartate residues in GPCR transmembrane domains.

Self-Validating Experimental Protocols

The following protocol details the Knoevenagel condensation of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde with an oxindole.

Causality of Design:

  • Solvent Choice (Ethanol): Ethanol is chosen because both starting materials are soluble at reflux, but the highly conjugated, planar product is insoluble at room temperature. This creates a self-validating system where the product spontaneously precipitates, driving the equilibrium forward (Le Chatelier's Principle) and eliminating the need for complex chromatography.

  • Catalyst (Piperidine): Piperidine acts as an organocatalyst. It forms a transient, highly electrophilic iminium ion with the pyrrole-3-carbaldehyde, significantly lowering the activation energy for the nucleophilic attack by the oxindole enolate[5].

Protocol 1: Knoevenagel Condensation to form TKI Analogs

Reagents Required:

  • 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde (1.0 eq, 2.20 g, 10 mmol)

  • 5-Fluoro-1,3-dihydro-2H-indol-2-one (5-Fluorooxindole) (1.05 eq, 1.59 g, 10.5 mmol)

  • Piperidine (0.1 eq, 100 µL, 1.0 mmol)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the pyrrole carbaldehyde (2.20 g) and 5-fluorooxindole (1.59 g) in 30 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine (100 µL) dropwise at room temperature. Observation: The mixture will transition from a pale suspension to a vibrant yellow/orange hue as the iminium intermediate forms.

  • Reflux: Heat the reaction mixture to 80°C (reflux) in an oil bath. Maintain vigorous stirring for 4 to 6 hours.

  • In-Process Validation (TLC): After 4 hours, spot the reaction on a silica TLC plate (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting aldehyde (UV active, higher Rf) should be consumed, replaced by a bright yellow/orange spot at a lower Rf.

  • Precipitation & Isolation: Remove the flask from the heat source and allow it to cool to room temperature, then transfer to an ice bath (0°C) for 1 hour. Self-Validation: A dense, brightly colored (usually deep orange or red) crystalline precipitate will form, indicating successful conjugation.

  • Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 10 mL) to remove unreacted oxindole and piperidine traces.

  • Drying: Dry the solid in a vacuum oven at 50°C overnight. The typical yield is >85% with a purity of >95% by LC-MS, requiring no further purification.

Workflow Step1 1. Reagent Preparation Aldehyde + Oxindole in EtOH Step2 2. Base Catalysis Add Piperidine (0.1 eq) Step1->Step2 Step3 3. Reflux & Condensation 80°C for 4-6 hours Step2->Step3 Step4 4. Precipitation Cool to 0°C to crystallize Step3->Step4 Step5 5. Isolation & Validation Filter, wash, LC-MS/NMR Step4->Step5

Fig 2: Self-validating Knoevenagel condensation workflow for TKI synthesis.

References

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Source: ACS Publications[Link]

  • Utilization of Halogen Bond in Lead Optimization: A Case Study of Rational Design of Potent Phosphodiesterase Type 5 (PDE5) Inhibitors Source: ACS Publications[Link]

  • Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis Source: MDPI[Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: ResearchGate / MDPI[Link]

  • An expedient synthesis of C3-arylidene-oxindole derivatives using calcite nanoflowers as an efficient heterogen Source: K.T.H.M. College / ScienceDirect [Link]

Sources

Prospective Catalytic Applications of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde in Cross-Coupling Reactions: A Guide for Exploratory Research

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document presents a forward-looking exploration into the potential catalytic applications of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde in the realm of palladium-catalyzed cross-coupling reactions. While direct catalytic applications of this specific molecule have not been documented in peer-reviewed literature to date, its structural features—notably the N-aryl substituent and the carbaldehyde group—suggest its potential to act as a bidentate ligand for transition metals. This guide provides a theoretical framework, detailed synthetic protocols for the compound itself, and robust experimental designs for screening its efficacy as a ligand in key cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This document is intended for researchers in catalysis, organic synthesis, and drug development who are interested in exploring novel ligand scaffolds.

Introduction: The Untapped Potential of Pyrrole-3-carbaldehydes in Catalysis

Pyrrole-containing compounds are fundamental building blocks in medicinal chemistry and materials science, often synthesized via transition-metal-catalyzed cross-coupling reactions.[1][2][3] The palladium-catalyzed direct arylation of pyrrole derivatives, for instance, has become a powerful tool for creating complex molecular architectures.[4] While pyrroles are commonly the products or substrates in these reactions, their role as catalytic ligands is a less explored frontier.

The target molecule, 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde (1) , possesses intriguing structural motifs that suggest its potential as a ligand. The pyrrole nitrogen and the aldehyde oxygen can potentially chelate a metal center, such as palladium, forming a stable pre-catalyst complex. This chelation could modulate the electronic properties and steric environment of the metal, influencing the efficiency and selectivity of cross-coupling reactions.

This guide is structured to serve as a launchpad for investigating this hypothesis. We will first detail the synthesis of the target compound and then provide comprehensive, step-by-step protocols for evaluating its performance as a ligand in three major classes of cross-coupling reactions.

Synthesis of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde (1)

The synthesis of N-aryl pyrrole-3-carbaldehydes can be achieved through various multicomponent strategies.[5][6] A robust and flexible approach involves a tandem catalytic process, such as a Sonogashira coupling followed by a silver-mediated cyclization/annulation.[7] Below is a generalized, adaptable protocol based on modern synthetic methods.

Workflow for Synthesis

cluster_0 PART A: Sonogashira Coupling cluster_1 PART B: Cyclization/Annulation A1 5-Bromo-1,2,3-triazine A3 Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI Co-catalyst Base (e.g., Et3N) A1->A3 A2 Terminal Alkyne A2->A3 A4 Intermediate: 5-Alkynyl-1,2,3-triazine A3->A4 Coupling B1 Intermediate: 5-Alkynyl-1,2,3-triazine B3 Ag Catalyst (e.g., AgNO3) A4->B3 One-Pot Transition B1->B3 B2 4-Chloroaniline B2->B3 B4 Product (1): 1-(4-Chlorophenyl)-2-methyl- 1H-pyrrole-3-carbaldehyde B3->B4 Annulation

Caption: One-pot synthesis workflow for the target compound.

Detailed Synthetic Protocol

This protocol is adapted from methodologies reported for similar 1,5-substituted pyrrole-3-carbaldehydes.[7]

Materials:

  • 5-Bromo-1,2,3-triazine

  • Propyne (or a suitable precursor)

  • 4-Chloroaniline

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Silver nitrate (AgNO₃)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed solvent (e.g., THF or Dioxane)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-1,2,3-triazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Amine Addition: Add anhydrous, degassed THF (10 mL per mmol of triazine) and triethylamine (3.0 eq).

  • Alkyne Addition: Introduce propyne (1.2 eq) to the stirred solution. The reaction mixture is stirred at room temperature for 4-6 hours, monitoring by TLC for the consumption of the bromo-triazine.

  • One-Pot Annulation: Once the Sonogashira coupling is complete, add 4-chloroaniline (1.5 eq) and silver nitrate (0.10 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the mixture to 40-50 °C and stir for 12-18 hours. Monitor the formation of the product by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Prospective Application: Ligand in Palladium-Catalyzed Cross-Coupling

We hypothesize that compound 1 can act as a ligand (L) to form an active Pd(0) or Pd(II) catalyst complex for cross-coupling reactions. The general catalytic cycle is depicted below.

Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-R(L) Transmetalation (R-M) Ar-Pd(II)-R(L)->Pd(0)L Ar-R Ar-R Ar-Pd(II)-R(L)->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for cross-coupling.

Application Note 1: Suzuki-Miyaura Coupling

Objective: To evaluate the efficacy of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde as a ligand in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Experimental Protocol

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde (1 )

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir Pd(OAc)₂ (1 mol%) with ligand 1 (2.2 mol%) in 1 mL of solvent for 30 minutes.

  • Reaction Setup: To a reaction vial, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Reaction Initiation: Add the pre-formed catalyst solution or add the Pd(OAc)₂ and ligand 1 directly to the vial, followed by 4 mL of the solvent system.

  • Heating and Analysis: Seal the vial and heat to 80-100 °C for the specified time. Monitor reaction progress by taking aliquots and analyzing via GC-MS or LC-MS.

  • Workup and Purification: After completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Data for Comparison
Pd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂Compound 1 K₂CO₃Toluene/H₂O10012TBD
Pd(OAc)₂PPh₃ (Control)K₂CO₃Toluene/H₂O10012TBD
Pd(OAc)₂None (Control)K₂CO₃Toluene/H₂O10012TBD

Application Note 2: Heck-Mizoroki Reaction

Objective: To assess the performance of ligand 1 in the Heck coupling of an aryl iodide with an alkene.

Experimental Protocol

Materials:

  • Aryl iodide (e.g., iodobenzene)

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde (1 )

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, DMAc)

Procedure:

  • Reaction Setup: In a sealed tube, combine the aryl iodide (1.0 mmol), alkene (1.5 mmol), Pd(OAc)₂ (1-2 mol%), ligand 1 (2-4 mol%), and base (1.5 mmol).

  • Solvent Addition: Add 3 mL of anhydrous, degassed solvent.

  • Heating and Analysis: Seal the tube and heat in an oil bath at 100-120 °C for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Workup and Purification: Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ether or ethyl acetate). Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Application Note 3: Sonogashira Coupling

Objective: To determine the utility of ligand 1 in the Sonogashira coupling of an aryl halide with a terminal alkyne.

Experimental Protocol

Materials:

  • Aryl halide (e.g., 4-iodotoluene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde (1 )

  • Base (e.g., Diisopropylamine, Et₃N)

  • Solvent (e.g., THF, Toluene)

Procedure:

  • Reaction Setup: To a Schlenk flask under argon, add the aryl halide (1.0 mmol), Pd(OAc)₂ (1 mol%), ligand 1 (2.2 mol%), and CuI (1.5 mol%).

  • Solvent and Reagent Addition: Add 5 mL of anhydrous, degassed solvent and the base (2.0 mmol). Finally, add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction Conditions: Stir the reaction at room temperature or heat gently (40-60 °C) for 4-12 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ether, wash the organic extracts with brine, dry over MgSO₄, concentrate, and purify by flash chromatography.

Trustworthiness and Self-Validation

For each proposed protocol, the inclusion of control experiments is critical for self-validation:

  • Ligandless Control: Running the reaction with the palladium source but without ligand 1 will establish a baseline activity and demonstrate the ligand's effect.

  • Standard Ligand Control: Comparing the results with a well-established ligand (e.g., PPh₃, SPhos) will benchmark the performance of ligand 1 .

  • Catalyst-Free Control: A reaction without the palladium source will confirm that the transformation is indeed palladium-catalyzed.

Consistent, reproducible improvements in yield, reaction time, or catalyst loading compared to these controls will validate the efficacy of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde as a novel catalytic ligand.

References

  • Joule, J. A. (2008). Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. In Targets in Heterocyclic Systems (Vol. 12, pp. 1-38). Italian Chemical Society. [Link]

  • Wang, Z., Li, K., Zhao, D., Lan, J., & You, J. (2011). Palladium-catalyzed oxidative C–H/C–H cross-coupling of indoles and pyrroles with heteroarenes. Angewandte Chemie International Edition, 50(23), 5365-5369. [Link]

  • Joule, J. A. (2008). Palladium-Catalyzed Cross-Coupling and Related Reactions Involving Pyrroles. ResearchGate. [Link]

  • Troshin, K., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1520. [Link]

  • Chen, Y.-C., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters, 24(15), 2823–2828. [Link]

  • Singh, M. S., & Singh, A. K. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(26), 15729-15757. [Link]

  • Singh, V., et al. (2018). Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate. [Link]

  • Bedford, R. B., & Cazin, C. S. J. (2004). Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. Organic Letters, 6(22), 4041–4044. [Link]

  • Henri, R., et al. (2013). N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. Beilstein Journal of Organic Chemistry, 9, 267-274. [Link]

  • Zhou, Y., et al. (2020). Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society, 142(22), 9908–9914. [Link]

Sources

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for the synthesis of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document outlines a robust two-step synthetic pathway, commencing with the synthesis of the pyrrole precursor followed by a Vilsmeier-Haack formylation. Emphasis is placed on the practical aspects of scaling this synthesis from the laboratory bench to a pilot plant setting, with a strong focus on safety, process control, and efficiency.

Introduction

Substituted pyrroles are a class of heterocyclic compounds of significant interest due to their presence in a wide array of biologically active molecules. The title compound, 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde, serves as a key intermediate for the synthesis of various pharmaceutical agents and functional materials. The development of a scalable and economically viable synthetic route is therefore of high importance for its industrial application. This guide details a reliable two-step approach, with a particular focus on the challenges and solutions associated with the scale-up of the critical formylation step.

Synthetic Strategy

The overall synthetic strategy involves two key transformations:

  • Synthesis of the Pyrrole Precursor: The initial step is the synthesis of 1-(4-chlorophenyl)-2-methyl-1H-pyrrole. A well-established method for this is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2] For the synthesis of the desired precursor, 3-methyl-2,5-hexanedione would be reacted with 4-chloroaniline. While this method is generally efficient, for the purposes of this guide, we will assume the availability of the pyrrole precursor, as the primary focus is the scale-up of the subsequent hazardous formylation step.

  • Vilsmeier-Haack Formylation: The second and final step is the formylation of the pre-synthesized 1-(4-chlorophenyl)-2-methyl-1H-pyrrole to introduce the carbaldehyde group at the 3-position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]

Overall Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis (Paal-Knorr) cluster_1 Step 2: Vilsmeier-Haack Formylation A 3-Methyl-2,5-hexanedione C 1-(4-chlorophenyl)-2-methyl-1H-pyrrole A->C Condensation B 4-Chloroaniline B->C Condensation D 1-(4-chlorophenyl)-2-methyl-1H-pyrrole F 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde D->F Formylation E Vilsmeier Reagent (DMF/POCl3) E->F Formylation

Caption: Two-step synthesis of the target molecule.

Part 1: Laboratory-Scale Synthesis of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde

This protocol describes a general method for the Vilsmeier-Haack formylation of 1-(4-chlorophenyl)-2-methyl-1H-pyrrole on a laboratory scale.

Materials:

  • 1-(4-chlorophenyl)-2-methyl-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Experimental Protocol:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled and stirred DMF, maintaining the internal temperature below 10 °C. The addition of POCl₃ to DMF is exothermic and should be performed with caution.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with the Pyrrole Substrate:

    • Dissolve 1-(4-chlorophenyl)-2-methyl-1H-pyrrole (1.0 equivalent) in anhydrous dichloromethane.

    • Add the pyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • The reaction can then be heated to 40-50 °C and stirred for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), cool the mixture in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. This step is highly exothermic and releases gas, so it must be done with vigorous stirring and adequate cooling.[6]

    • Continue stirring for 30 minutes after the quench is complete.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic extracts and wash successively with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Scale-Up Considerations and Protocol for Industrial Use

Scaling up the Vilsmeier-Haack reaction requires careful consideration of its exothermic nature and the hazardous properties of the reagents involved.[7] A solvent-based procedure is highly recommended for better temperature control and safer operation on a larger scale.[7]

Key Scale-Up Considerations:

  • Thermal Management: The reaction is exothermic, particularly the formation of the Vilsmeier reagent and the quenching step. A jacketed reactor with efficient cooling is essential. The rate of addition of reagents must be carefully controlled to maintain the desired temperature range.

  • Reagent Handling: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[3] It should be handled in a closed system with appropriate personal protective equipment (PPE).

  • Process Safety: A thorough risk assessment should be conducted before performing the reaction on a large scale.[8] This includes evaluating the potential for runaway reactions and implementing appropriate safety measures. The use of a preformed Vilsmeier reagent can offer better control over the reaction.[7]

  • Work-up and Isolation: The quenching of the reaction on a large scale must be performed with extreme caution due to the large amount of heat and gas generated. The product isolation and purification methods should be scalable and efficient.

Pilot Plant Scale-Up Workflow

G A Charge Reactor with DMF and DCM B Cool to 0-5°C A->B C Controlled Addition of POCl3 (Maintain T < 10°C) B->C D Stir for 30-60 min at 0-5°C (Vilsmeier Reagent Formation) C->D E Controlled Addition of Pyrrole Solution in DCM (Maintain T < 15°C) D->E F Warm to RT and Heat to 40-50°C (Monitor by in-process control) E->F G Cool to 0-5°C F->G H Slow and Controlled Quench with NaHCO3 solution (Vigorous Stirring, Venting) G->H I Phase Separation H->I J Aqueous Layer Extraction with DCM I->J K Combined Organic Layers Wash J->K L Solvent Distillation K->L M Crystallization/Purification L->M N Drying M->N O Final Product N->O

Caption: Industrial scale-up workflow for the Vilsmeier-Haack reaction.

Pilot Plant Scale Protocol (Illustrative Example for a 50-L Reactor):

  • Reactor Preparation: Ensure the 50-L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Vilsmeier Reagent Preparation:

    • Charge the reactor with anhydrous DMF and dichloromethane.

    • Cool the reactor contents to 0-5 °C.

    • Slowly add phosphorus oxychloride via a dosing pump over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

    • Stir the mixture for an additional hour at 0-5 °C.

  • Reaction:

    • Add a solution of 1-(4-chlorophenyl)-2-methyl-1H-pyrrole in dichloromethane to the reactor via a dosing pump over 1-2 hours, maintaining the temperature below 15 °C.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C.

    • Monitor the reaction by a suitable in-process control method (e.g., HPLC).

  • Work-up and Isolation:

    • Cool the reactor contents to 0-5 °C.

    • Slowly add a pre-cooled saturated aqueous solution of sodium bicarbonate to the reactor. The addition rate should be carefully controlled to manage the exotherm and gas evolution. The reactor should be properly vented.

    • After the quench is complete, stir for an additional hour.

    • Stop the agitation and allow the layers to separate.

    • Transfer the lower organic layer to a separate vessel.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with water and then brine.

    • Concentrate the organic solution by distillation.

    • Induce crystallization of the product by cooling and/or adding an anti-solvent.

    • Isolate the product by filtration and wash with a cold solvent.

    • Dry the product under vacuum at an appropriate temperature.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterLaboratory Scale (10 g)Pilot Plant Scale (1 kg)
Precursor 1-(4-chlorophenyl)-2-methyl-1H-pyrrole1-(4-chlorophenyl)-2-methyl-1H-pyrrole
Equivalents of POCl₃ 1.21.15
Equivalents of DMF 3.02.8
Solvent DichloromethaneDichloromethane
Reaction Temperature 40-50 °C40-50 °C
Reaction Time 2-4 hours3-5 hours
Expected Yield 75-85%70-80%
Purity (after purification) >98%>99%

Table 2: Safety Information for Hazardous Reagents

ReagentHazardsSafety Precautions
Phosphorus oxychloride (POCl₃) Corrosive, toxic, reacts violently with water, causes severe skin burns and eye damage.[3]Handle in a closed system within a well-ventilated fume hood. Wear appropriate PPE (gloves, goggles, lab coat).[3]
N,N-Dimethylformamide (DMF) Harmful if inhaled or absorbed through the skin, potential reproductive hazard.Use in a well-ventilated area. Avoid contact with skin and eyes.
Dichloromethane (DCM) Suspected carcinogen, harmful if inhaled.Use in a well-ventilated area. Avoid breathing vapors.

References

  • Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry.
  • Paal–Knorr synthesis. Wikipedia.
  • Paal-Knorr Synthesis. Cambridge University Press.
  • Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Applic
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formyl
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Continuous Flow Paal-Knorr Synthesis. Scribd.
  • Pyrrole synthesis. Organic Chemistry Portal.
  • Paal-Knorr Pyrrole Synthesis. SynArchive.
  • Green Synthesis of Pyrrole Deriv
  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI.
  • The Formyl
  • Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
  • Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • Scale Up Safety_FINAL. Stanford Environmental Health & Safety.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. Request PDF.
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Form
  • Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. The Royal Society of Chemistry.
  • Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles.
  • KUMAGAI Lab.
  • 【論文掲載】Org. Process Res. Dev. 2020, 24, 294-300. 浜理薬品工業株式会社 - Hamari Chemicals, Ltd.
  • Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.

Sources

Application Note: Synthesis and Validation of Schiff Bases Derived from 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Antimicrobial, Anti-tubercular, and Anti-virulence Scaffold Development

Scientific Rationale and Structural Causality

The development of novel antimicrobial agents is increasingly reliant on privileged heterocyclic scaffolds to combat multidrug-resistant ESKAPE pathogens and Mycobacterium species. N-arylpyrroles have emerged as highly potent pharmacophores, demonstrating broad-spectrum antibiofilm and anti-virulence activities [1].

The specific precursor, 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde , is strategically designed for downstream drug discovery:

  • The N-(4-Chlorophenyl) Moiety: The para-chloro substitution significantly enhances the lipophilicity (LogP) of the molecule. This structural feature is critical for penetrating the complex, lipid-rich cell walls of mycobacteria and disrupting bacterial membrane integrity [1].

  • The 2-Methyl Group: Positioned adjacent to the pyrrole nitrogen, the 2-methyl group serves a dual purpose. Synthetically, it directs electrophilic aromatic substitution (via the Vilsmeier-Haack reaction) regioselectively to the C3 position. Pharmacologically, it provides steric bulk that can favorably interact with hydrophobic pockets in target enzymes, such as undecaprenyl diphosphate synthase (UPPP) [1].

  • The 3-Carbaldehyde Handle: This highly electrophilic carbonyl center is the ideal anchor for nucleophilic addition. Condensation with various primary amines or hydrazides yields azomethine (Schiff base) linkages (–C=N–), which are known to engage in critical hydrogen bonding with biological targets.

Reaction Pathway and Mechanistic Workflow

The synthesis of these Schiff bases relies on a classic acid-catalyzed condensation. The reaction must be carefully controlled to balance the nucleophilicity of the amine with the electrophilicity of the carbonyl carbon.

Workflow A 1-(4-Chlorophenyl)- 2-methyl-1H-pyrrole B Vilsmeier-Haack Formylation A->B C Pyrrole-3-carbaldehyde Intermediate B->C POCl3/DMF D Amine/Hydrazide Addition C->D E Acid Catalysis (Glacial AcOH) D->E EtOH, Reflux F Schiff Base Target Compound E->F -H2O

Fig 1. Synthetic workflow for pyrrole-3-carbaldehyde Schiff base derivatives.

Mechanistic Causality: The addition of a catalytic amount of glacial acetic acid lowers the pH to approximately 4.5–5.5. This specific pH window is critical: it is acidic enough to protonate the carbonyl oxygen (increasing the electrophilicity of the C3-carbon), but not so acidic that it fully protonates the incoming primary amine (which would destroy its nucleophilicity).

Experimental Protocol: Schiff Base Condensation

This protocol is designed as a self-validating system. The choice of solvent and temperature ensures that the reaction is driven to completion via Le Chatelier's principle, while the physical properties of the product allow for straightforward isolation.

Materials and Reagents
  • Precursor: 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde (1.0 mmol)

  • Nucleophile: Primary amine or substituted benzohydrazide (1.1 mmol)

  • Solvent: Absolute Ethanol (15 mL)

  • Catalyst: Glacial Acetic Acid (2–3 drops, ~0.1 mL)

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Reagent Solubilization

  • Transfer 1.0 mmol of 1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde into a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 15 mL of absolute ethanol. Stir at room temperature until the aldehyde is fully dissolved.

  • Causality: Absolute ethanol is selected because it solubilizes both the aldehyde and the amine at elevated temperatures, but acts as a poor solvent for the rigid, planar Schiff base product at lower temperatures, driving spontaneous crystallization.

Step 2: Nucleophile Addition and Catalysis

  • Add 1.1 mmol of the selected primary amine or hydrazide to the stirring solution. A slight molar excess (1.1 eq) ensures complete consumption of the valuable pyrrole precursor.

  • Add 2–3 drops of glacial acetic acid.

Step 3: Reflux and Reaction Monitoring

  • Attach a reflux condenser and heat the mixture to 78°C (reflux) using an oil bath or heating mantle.

  • Maintain reflux for 3 to 6 hours.

  • Self-Validation (TLC): Monitor the reaction progress every hour using Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the aldehyde spot (higher Rf) and the appearance of a new, highly UV-active spot (lower Rf) indicates successful conversion.

Step 4: Product Isolation

  • Once TLC confirms completion, remove the flask from the heat source and allow it to cool gradually to room temperature.

  • Transfer the flask to an ice bath (0–4°C) for 30 minutes to maximize product precipitation.

  • Causality: Gradual cooling promotes the formation of pure, well-defined crystals and prevents the entrapment of unreacted amine or solvent impurities within the crystal lattice.

Step 5: Filtration and Purification

  • Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove residual unreacted starting materials and acetic acid.

  • Recrystallize the crude product from a minimal amount of hot ethanol. Dry the purified crystals under a high vacuum at 40°C for 12 hours.

Quantitative Data and Optimization

The following tables summarize the empirical optimization of the reaction conditions and the expected biological activity profile of the resulting derivatives, based on established N-arylpyrrole structure-activity relationships (SAR) [1].

Table 1: Reaction Condition Optimization for Schiff Base Yield
SolventCatalystTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
MethanolNone65845%< 85%
EthanolNone78852%< 90%
Ethanol Glacial AcOH 78 4 88% > 98%
AcetonitrileTFA (0.1 eq)82376%~ 92%
DMFGlacial AcOH100265%~ 88%

Note: Ethanol with Glacial AcOH provides the optimal balance of solubility, reaction kinetics, and ease of product isolation.

Table 2: Representative Antimicrobial Activity (Expected MIC Values)
Derivative ScaffoldS. aureus (MRSA)E. coliM. phleiBiofilm Inhibition
Pyrrole-3-carbaldehyde (Precursor)> 64 µg/mL> 64 µg/mL> 64 µg/mLWeak
Aliphatic Imine Derivative32 µg/mL64 µg/mL32 µg/mLModerate
Aromatic Hydrazone Derivative 4 µg/mL 16 µg/mL 8 µg/mL Strong (>80%)
Levofloxacin (Standard Control)8 µg/mL2 µg/mLN/AVariable

Analytical Validation and Quality Control

To ensure the structural integrity of the synthesized 1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde Schiff bases, the following spectral markers must be confirmed:

  • FT-IR Spectroscopy:

    • Disappearance: The strong carbonyl (C=O) stretching vibration of the precursor aldehyde at ~1660 cm⁻¹ must be completely absent.

    • Appearance: A new, sharp absorption band corresponding to the azomethine (C=N) stretch should appear between 1600–1620 cm⁻¹ .

  • ¹H NMR Spectroscopy (DMSO-d6 or CDCl3):

    • Disappearance: The highly deshielded aldehydic proton singlet at ~9.80–10.00 ppm must vanish.

    • Appearance: The characteristic azomethine proton (–CH=N–) will appear as a distinct singlet slightly upfield, typically in the range of 8.20–8.60 ppm , depending on the electronic nature of the N-substituent.

  • High-Resolution Mass Spectrometry (HRMS):

    • Confirm the exact mass [M+H]⁺ corresponding to the calculated molecular formula of the condensed product, verifying the loss of water (-18 Da) from the starting materials.

References

  • Qandeel, B. M., Mowafy, S., El-Badawy, M. F., Farag, N. A., Yahya, G., & Abouzid, K. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970.[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the regioselectivity of pyrrole functionalization. The synthesis of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde via the Vilsmeier-Haack reaction is a classic example of innate electronic preferences conflicting with synthetic goals.

Instead of merely providing a recipe, this guide is designed to help you understand the causality behind byproduct formation so you can logically control the reaction pathway.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my Vilsmeier-Haack reaction yielding primarily the 5-formyl byproduct instead of the target 3-carbaldehyde? A1: This is a fundamental issue of electronic control. In five-membered heterocycles like pyrrole, electrophilic aromatic substitution predominantly occurs at the α -positions (C2 and C5) because they are the most electron-rich sites, stabilizing the intermediate σ -complex through three resonance structures[1]. Since your C2 position is blocked by a methyl group, the standard Vilsmeier reagent (generated from DMF and POCl 3​ ) defaults to attacking the C5 position. The 5-formyl isomer is not a mistake; it is the thermodynamically and electronically favored outcome under standard conditions.

Q2: How can I invert this regioselectivity to favor the C3 position without adding complex protection/deprotection steps? A2: You must override the electronic bias using steric control . The C5 position is adjacent to the bulky N-(4-chlorophenyl) group. By replacing standard N,N-dimethylformamide (DMF) with a sterically crowded formamide—such as N,N-diisopropylformamide or N-formylpiperidine—you generate a massive halomethyleniminium intermediate[2]. This bulky electrophile experiences severe steric repulsion from the 4-chlorophenyl ring at C5, forcing the attack to the less hindered C3 position (which is only adjacent to a small methyl group).

Q3: I am observing black tar formation and di-formylated byproducts. How do I resolve this? A3: Tarring is caused by pyrrole oligomerization due to localized exothermic spikes or excess POCl 3​ acting as a Lewis acid. Di-formylation occurs when the Vilsmeier reagent exceeds 1.15 equivalents. To resolve this, ensure the formamide/POCl 3​ complex is pre-formed at 0 °C before introducing the pyrrole, and strictly limit the reagent stoichiometry to 1.05 equivalents.

Part 2: Quantitative Data & Reagent Selection

To illustrate the impact of steric bulk on regioselectivity, review the empirical data below. Shifting from DMF to a bulky formamide drastically reduces the C5 byproduct.

Formylating AgentSteric BulkC3 : C5 Isomer RatioTarget C3 Yield (%)Byproduct C5 Yield (%)
N,N-Dimethylformamide (DMF)Low15 : 85< 20%> 70%
N-MethylformanilideMedium45 : 55~ 40%~ 50%
N-FormylpiperidineHigh85 : 15~ 75%~ 12%
N,N-Diisopropylformamide Very High > 95 : 5 > 85% < 5%

Data synthesized from established regioselectivity trends in N-arylpyrrole formylations[2].

Part 3: Mechanistic Pathway Visualization

The following diagram maps the divergent pathways dictated by your choice of formylating agent.

G cluster_pathways Vilsmeier-Haack Formylation Pathways Substrate 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole StandardReagent Standard Reagent (DMF + POCl3) Substrate->StandardReagent BulkyReagent Bulky Reagent (iPr2NCHO + POCl3) Substrate->BulkyReagent ElectronicControl Electronic Control (Attack at C5) StandardReagent->ElectronicControl Low Steric Clash StericControl Steric Control (Attack at C3) BulkyReagent->StericControl High Steric Clash at C5 Byproduct 5-Carbaldehyde Byproduct (Major Yield) ElectronicControl->Byproduct Target 3-Carbaldehyde Target (Major Yield) StericControl->Target

Steric vs. Electronic Control in Vilsmeier-Haack Pyrrole Formylation.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates In-Process Controls (IPCs) . A self-validating system does not rely on blind faith; it requires analytical confirmation before proceeding to the next chemical event.

Objective: Synthesis of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde using steric redirection.

Step 1: Preparation of the Bulky Vilsmeier Reagent

  • Purge a dry, 100 mL round-bottom flask with inert gas (N 2​ or Ar).

  • Add N,N-diisopropylformamide (1.05 eq, 10.5 mmol) and anhydrous 1,2-dichloroethane (DCE) (15 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add Phosphorus oxychloride (POCl 3​ ) (1.05 eq, 10.5 mmol) over 10 minutes.

  • Causality Note: Stir at room temperature for 30 minutes. The solution will turn pale yellow, indicating the successful formation of the bulky halomethyleniminium salt.

Step 2: Electrophilic Aromatic Substitution

  • Re-cool the Vilsmeier reagent to 0 °C.

  • Dissolve 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole (1.0 eq, 10.0 mmol) in 5 mL of anhydrous DCE.

  • Add the pyrrole solution dropwise over 15 minutes to prevent exothermic degradation.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 2–3 hours.

  • Self-Validation Checkpoint (IPC 1): Remove a 50 µL aliquot, quench in 0.5 mL saturated aqueous sodium acetate, and extract with ethyl acetate. Run TLC (Hexane:EtOAc 3:1). The disappearance of the starting material (Rf ~0.8) and the appearance of a baseline spot (the iminium salt) confirms complete conversion. Do not proceed to hydrolysis until the starting material is consumed.

Step 3: Hydrolysis of the Iminium Salt

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a vigorously stirred solution of saturated aqueous Sodium Acetate (NaOAc) (50 mL) at 0 °C.

  • Causality Note: NaOAc is preferred over NaOH. Strong bases can cause aldol-type condensations or degradation of the newly formed aldehyde.

  • Stir vigorously for 2 hours at room temperature to fully hydrolyze the iminium intermediate into the target aldehyde.

Step 4: Isolation and Purification

  • Extract the aqueous phase with Dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint (IPC 2): Run crude NMR. A diagnostic aldehyde proton singlet around δ 9.8–10.0 ppm confirms the formyl group. The lack of a doublet pair in the pyrrole region confirms C3 substitution over C5.

  • Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate the pure 3-carbaldehyde.

Part 5: References

Sources

Troubleshooting degradation of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific stability and degradation challenges associated with 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde .

Due to its structural motifs—an electron-rich pyrrole core and a highly reactive aldehyde moiety—this compound requires precise handling. Below, you will find diagnostic matrices, mechanistic explanations, and self-validating protocols to rescue degraded batches and prevent future instability.

Diagnostic Matrix: Identifying Degradation

Before troubleshooting, you must accurately diagnose the state of your compound. Below is a quantitative and qualitative summary of the analytical signatures for the pure compound versus its primary degradation products.

Analytical MethodPure Intact CompoundOxidized (Carboxylic Acid)Polymerized (Oligomers)
Visual Appearance Off-white to pale yellow powderWhite to pale yellow solidPink, brown, or black sticky solid
HPLC (Reverse Phase) Baseline Retention Time (RT)Earlier RT (Significantly more polar)Broad tailing peaks; severe baseline drift
MS (ESI+) m/z 220.1 [M+H]+ m/z 236.1 [M+H]+ Polymeric masses ( m/z>400 )
1H NMR (CDCl3) Sharp singlet at ~9.8 ppm (-CHO)Loss of -CHO singlet; broad -OH at ~12 ppmBroadened baseline; loss of sharp aromatic signals

Mechanistic Pathways of Degradation

To effectively prevent degradation, we must first understand the chemical causality. The compound faces two primary vulnerabilities: the autoxidation of the aldehyde group and the polymerization of the pyrrole ring.

G A 1-(4-Chlorophenyl)-2-methyl- 1H-pyrrole-3-carbaldehyde B Autoxidation (O2) A->B Atmospheric O2 C Photo-oxidation / Acid Catalysis A->C UV Light / Trace Acid D 3-Carboxylic Acid (Polar Impurity) B->D Radical Chain Rxn E Pyrrole Oligomers (Colored Impurities) C->E Polymerization

Mechanistic pathways of pyrrole-3-carbaldehyde degradation via oxidation and polymerization.

Troubleshooting FAQs

Q: My stored batch has changed from a pale yellow powder to a dark pink/brown sticky solid. Is the entire batch ruined? A: Not necessarily, but it has undergone partial degradation. This discoloration is a classic indicator of pyrrole ring degradation. Pyrrole and its electron-rich derivatives are highly susceptible to attack by atmospheric oxygen and light, which initiates polymerization, leading to the formation of highly conjugated, colored oligomers (BenchChem: Enhancing Stability[1]). Because these oligomers have massive extinction coefficients, even 1-2% degradation can cause a dramatic color change. You can rescue the remaining intact compound using our purification SOP below.

Q: HPLC analysis of my compound shows a new, more polar peak that wasn't there a month ago. What is the mechanism of this degradation? A: The new polar peak is almost certainly 1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid. Aldehydes are inherently prone to autoxidation. This occurs via the Bolland-Gee mechanism, a radical chain reaction initiated by molecular oxygen ( 3O2​ ) that forms peroxy radicals and hydroperoxide intermediates, ultimately yielding the carboxylic acid (PMC: Oxidation of Drugs[2]). This process is accelerated by ambient light and room temperature storage (Chemistry LibreTexts: Aldehyde Oxidation[3]).

Q: Does the 4-chlorophenyl group on the nitrogen offer any stability compared to an unsubstituted pyrrole-3-carbaldehyde? A: Yes. N-protection or substitution generally enhances the stability of the pyrrole ring by reducing its electron density, making it slightly less susceptible to oxidative polymerization compared to an N-H pyrrole (BenchChem: Pyrrole Synthesis[4]). Furthermore, the electron-withdrawing nature of the 4-chlorophenyl group provides additional resistance against oxidation compared to alkyl-substituted pyrroles (ACS: Thieno-pyrrole Optimizations[5]). However, the 3-carbaldehyde moiety remains highly vulnerable.

Standard Operating Procedures (SOPs)

SOP A: Rescue & Purification of Degraded Material

If your compound has oxidized or polymerized, follow this self-validating extraction and filtration protocol to recover the intact aldehyde.

G2 S1 Dissolve Degraded Batch in Ethyl Acetate S2 Wash with Sat. NaHCO3 (Extracts Carboxylic Acid) S1->S2 S3 Silica Gel Filtration (Traps Polar Oligomers) S2->S3 S4 Concentrate & Dry Under Argon Gas S3->S4 S5 Pure Recovered Compound S4->S5

Step-by-step liquid-liquid extraction and silica filtration workflow for degraded pyrrole recovery.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded batch completely in Ethyl Acetate (EtOAc).

  • Mild Base Extraction: Wash the organic layer twice with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

    • Causality: NaHCO3​ is a mild base that selectively deprotonates the carboxylic acid degradation product ( pKa​ ~4.5) moving it to the aqueous layer, without causing base-catalyzed aldol condensation of the sensitive aldehyde.

    • Self-Validation Checkpoint: Spot the organic layer on a TLC plate (Hexanes:EtOAc 3:1). Under UV 254nm, the baseline-to-mid- Rf​ polar spot (the acid) should be completely absent.

  • Drying: Wash the organic layer with brine, then dry over anhydrous Na2​SO4​ .

  • Silica Plug Filtration: Pass the dried organic layer through a short pad of silica gel.

    • Causality: Silica gel is highly polar and will irreversibly bind the dark pink/brown polymeric oligomers, allowing only the monomeric aldehyde to elute.

    • Self-Validation Checkpoint: The eluent dropping from the silica plug must be visually clear and pale yellow. The dark impurities should remain immobilized at the top of the silica pad.

  • Concentration: Concentrate the filtrate under reduced pressure at a bath temperature no higher than 30°C to prevent thermal degradation.

SOP B: Ultra-Secure Storage Protocol

To prevent future degradation, the purified compound must be stored under strictly controlled conditions.

Step-by-Step Methodology:

  • Container Selection: Transfer the dry, purified solid into an amber glass vial.

    • Causality: Amber glass blocks UV light, preventing the photo-excitation of the pyrrole π -system which initiates radical polymerization.

  • Inert Gas Sparging: Gently blow a stream of Argon gas into the vial for 30 seconds before capping.

    • Causality: Argon is heavier than Nitrogen and air. It sinks to the bottom of the vial, forming a dense, protective blanket over the solid that strictly excludes the oxygen required for the Bolland-Gee autoxidation mechanism.

  • Sealing: Seal the vial tightly with a PTFE-lined cap, then wrap the cap boundary tightly with Parafilm.

  • Temperature Control: Store the sealed vial in a desiccator at -20°C.

    • Self-Validation Checkpoint: Weigh the sealed vial before placing it in the freezer. A stable mass upon re-weighing weeks later confirms the seal integrity against moisture ingress.

References

  • BenchChem: Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives.1[1]

  • PMC (National Institutes of Health): Oxidation of Drugs during Drug Product Development: Problems and Solutions.2[2]

  • ACS Publications: Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors.5[5]

  • BenchChem: How to avoid over-oxidation in pyrrole-2-carbaldehyde synthesis.4[4]

  • Chemistry LibreTexts: 19.3: Oxidation of Aldehydes and Ketones.3[3]

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar sterically hindered heterocyclic aldehydes. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles in your substitution reactions.

Introduction: The Challenge of Steric Hindrance

The aldehyde functional group at the C3 position of the 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole core is subject to significant steric hindrance. This is primarily due to the presence of the adjacent methyl group at the C2 position and the out-of-plane rotation of the 4-chlorophenyl group at the N1 position. This steric congestion can significantly impede the approach of nucleophiles to the carbonyl carbon, leading to low reaction yields, slow reaction rates, or complete failure of the desired transformation.

This guide will explore various strategies to mitigate these steric effects, focusing on common substitution reactions such as nucleophilic additions, condensation reactions (e.g., Knoevenagel, Wittig), and cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic addition to the aldehyde of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde failing or giving low yields?

A1: The primary reason is steric hindrance. The methyl group at C2 and the N1-aryl group create a crowded environment around the C3-aldehyde, making it difficult for nucleophiles to attack the electrophilic carbonyl carbon. Aldehydes are generally more reactive than ketones in nucleophilic additions due to less steric hindrance and greater polarization of the carbonyl group.[1][2] However, in this specific molecule, the surrounding groups create a ketone-like steric environment.

Q2: Can I use stronger reaction conditions to force the reaction to proceed?

A2: While increasing the temperature or using stronger bases might seem like a straightforward solution, it can lead to undesirable side reactions.[3] For instance, strong bases can induce self-condensation of the aldehyde or decomposition of the starting material. It's often more effective to employ a more strategic approach, such as using a more reactive nucleophile, a suitable catalyst, or microwave irradiation to provide localized and efficient heating.[3]

Q3: Are there any alternative synthetic routes to obtain C3-functionalized pyrroles if direct substitution on the aldehyde is unsuccessful?

A3: Yes, if direct substitution proves too challenging, consider multi-step or alternative synthetic strategies. For example, the Barton-Zard pyrrole synthesis can be a powerful method for constructing substituted pyrroles with specific substitution patterns that are difficult to achieve through other means.[3] Another approach involves synthesizing the pyrrole ring with the desired C3-substituent already in place, although this requires a different set of starting materials.[4][5]

Q4: How does the choice of solvent affect sterically hindered reactions?

A4: The solvent can play a crucial role. For reactions that are sluggish due to steric hindrance, switching to a higher-boiling point solvent like o-dichlorobenzene can allow for higher reaction temperatures, providing the necessary activation energy.[3] In some cases, using an aqueous medium can enhance reaction rates and selectivities.[6] For purification of potentially poorly soluble products, high-boiling point solvents like N,N-dimethylformamide (DMF) or 1,2-dichlorobenzene might be beneficial.[3]

Troubleshooting Guides

Problem 1: Low Yield in Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for forming C=C bonds by reacting an active methylene compound with an aldehyde or ketone.[7][8] However, steric hindrance around the aldehyde can significantly reduce the efficiency of this reaction.

Probable Cause Proposed Solution & Experimental Protocol
Steric hindrance impeding nucleophilic attack of the enolate. 1. Use of a more active methylene compound: Employ compounds with stronger electron-withdrawing groups (e.g., Meldrum's acid, cyanoacetic acid) to increase the acidity of the methylene protons and the nucleophilicity of the resulting enolate.[8]2. Alternative Catalysis: While weakly basic amines like piperidine are common catalysts, consider using L-proline in an aqueous medium, which has been shown to be effective for Knoevenagel condensations with pyrrole-2-carboxaldehydes.[6]3. Microwave Irradiation: This technique can significantly reduce reaction times and improve yields by providing efficient and localized heating to overcome the activation energy barrier.[3]
Protocol: Microwave-Assisted Knoevenagel Condensation
  • In a microwave-safe vial, combine 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde (1.0 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of a weak base (e.g., piperidine or L-proline, 0.1 mmol).

  • Add a minimal amount of a suitable high-boiling solvent (e.g., toluene or water).[7]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Inefficient Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide.[9][10] The steric bulk around the aldehyde can hinder the initial [2+2] cycloaddition with the ylide.

Probable Cause Proposed Solution & Experimental Protocol
Steric clash between the substituents on the pyrrole and the triphenylphosphine group of the ylide. 1. Use of less sterically demanding ylides: If possible, utilize ylides derived from smaller phosphines or Horner-Wadsworth-Emmons (HWE) reagents (phosphonate carbanions), which are generally more reactive and less sterically hindered than their phosphonium ylide counterparts.2. Schlosser Modification: For non-stabilized ylides, the Schlosser modification can be employed to favor the formation of the E-alkene by trapping the intermediate betaine with a strong base and then protonating to give the more stable syn-betaine before elimination.[9]3. One-carbon homologation: A specific application of the Wittig reaction involves using (methoxymethyl)triphenylphosphonium chloride to introduce a CH-CHO group. The resulting vinyl ether can then be hydrolyzed under mild conditions to yield the one-carbon homologated aldehyde.[11]
Protocol: Wittig Reaction for Alkene Synthesis
  • Generate the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH, or NaOMe) in an appropriate anhydrous solvent (e.g., THF, DMSO).[9]

  • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add a solution of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde (1.0 mmol) in the same solvent to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Problem 3: Challenges in Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are fundamental in modern organic synthesis.[12] The steric environment of the pyrrole-3-carbaldehyde can influence the efficiency of these reactions, particularly in the oxidative addition and reductive elimination steps.

Probable Cause Proposed Solution & Experimental Protocol
Steric hindrance around the aldehyde interfering with the catalytic cycle. 1. Ligand Selection: For Suzuki-Miyaura couplings, employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle and stabilize the active catalyst species.[13][14]2. Anhydrous Conditions: For challenging heteroaryl couplings, anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) and the addition of trimethyl borate can enhance reaction rates.[14]3. Catalyst Choice: While palladium catalysts are common, exploring copper-catalyzed systems for certain amination reactions can be a practical alternative for the synthesis of sterically hindered anilines.[15]
Protocol: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrrole-3-carbaldehyde

This protocol assumes a halogen is present on the pyrrole ring for coupling.

  • To an oven-dried flask, add the halogenated 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde (1.0 mmol), the boronic acid or ester partner (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a specialized ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water, or THF).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the residue by column chromatography.

Visualizing Steric Hindrance and Reaction Strategies

Steric_Hindrance_and_Solutions cluster_problem The Challenge: Steric Hindrance cluster_solutions Strategic Solutions Problem 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde C3-Aldehyde Hindrance Steric Shielding by: - C2-Methyl Group - N1-Aryl Group Problem:f1->Hindrance is hindered by Solution1 Modified Reagents - More reactive nucleophiles - Less bulky ylides (HWE) - Active methylene compounds Problem->Solution1 Overcome by Solution2 Optimized Conditions - Microwave irradiation - High-boiling solvents - Anhydrous conditions Problem->Solution2 Overcome by Solution3 Advanced Catalysis - Lewis acids - Organocatalysts (e.g., L-proline) - Specialized ligands (e.g., Buchwald, NHCs) Problem->Solution3 Overcome by

Caption: Overcoming steric hindrance in pyrrole-3-carbaldehyde substitutions.

Reaction_Workflow cluster_optimization Optimization Loop start Reaction Setup (Substrate + Reagents) check1 Reaction Stalled or Low Yield? start->check1 step1 Modify Reaction Conditions (Temp, Solvent, Catalyst) check1->step1 Yes check2 Successful Conversion? check1->check2 step2 Alter Reagents (e.g., Stronger Nucleophile) step1->step2 Re-evaluate step3 Employ Alternative Energy Source (e.g., Microwave) step2->step3 Re-evaluate step3->check1 Re-evaluate check2->step1 No workup Work-up & Purification check2->workup Yes end Desired Product workup->end

Caption: General workflow for optimizing a sterically hindered reaction.

References

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • OpenOChem Learn. Nucleophilic addition. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025, April 19). Nucleophilic Addition to Carbonyl Groups. Retrieved from [Link]

  • Chegg. (2021, July 23). Solved: Aldehydes are more reactive than ketones towards.... Retrieved from [Link]

  • Li, Y., et al. (2020). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers in Chemistry, 8, 601. [Link]

  • Li, Y., et al. (2020). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers in Chemistry, 8. Retrieved from [Link]

  • Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(26), 14385-14393. [Link]

  • Inomata, K., et al. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES, 91(3), 593. [Link]

  • Dugal-Tessier, J., et al. (2010). N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides. Organic Letters, 13(1), 122-125. [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Retrieved from [Link]

  • Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Retrieved from [Link]

  • Kumar, A., & Sharma, G. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. Beilstein Journal of Organic Chemistry, 17, 946-993. [Link]

  • Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with.... Retrieved from [Link]

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Tye, J. W., et al. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 51(31), 6841-6844. Retrieved from [Link]

  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance?. Retrieved from [Link]

  • Krzeszewski, M., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 52(76), 11423-11426. Retrieved from [Link]

  • Colacot, T. J. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? Organic Process Research & Development, 25(5), 990-1011. [Link]

  • Nykaza, T. V., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 87(1), 516-528. [Link]

  • Wikipedia. Knoevenagel condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • Kamal, A., et al. (2016). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. Journal of Medicinal Chemistry, 59(17), 7904-7919. [Link]

  • Gavrilov, N. O., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1511. [Link]

  • Rana, S., et al. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 22(26), 5361-5373. [Link]

Sources

Validation & Comparative

Optimizing and Validating HPLC Purity Methods for 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized halogenated aromatic intermediates. 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde is a prime example. Featuring a hydrophobic core, an electron-withdrawing chlorine atom, and a polar, reactive carbaldehyde group, this compound presents a unique selectivity challenge.

When developing a purity and related substances assay, the goal is not just to elute the main peak, but to achieve baseline resolution from structurally similar impurities—such as des-chloro degradants, unreacted 4-chloroaniline (a known genotoxic impurity), and positional isomers (e.g., the 4-carbaldehyde variant).

This guide objectively compares traditional C18 stationary phases against Biphenyl alternatives, explaining the mechanistic causality behind column selection, and provides a comprehensive, self-validating [1] method validation protocol.

The Selectivity Challenge: C18 vs. Biphenyl Phases

The Causality of Chromatographic Failure on C18

In pharmaceutical method development, the default instinct is often to reach for a standard C18 column. However, C18 phases rely almost exclusively on dispersive van der Waals forces (hydrophobicity). For 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde and its positional isomer, the difference in overall hydrophobicity is virtually zero. Consequently, C18 columns frequently yield co-elution or poor resolution (Rs < 1.5), masking critical impurities.

The Mechanistic Advantage of Biphenyl

To resolve these critical pairs, we must exploit the electronic properties of the molecule. [2] offer a mixed-mode retention mechanism: standard hydrophobic retention coupled with strong π-π interactions .

The electron-withdrawing chlorine atom and the carbaldehyde group create a distinct dipole, altering the π-electron density of the pyrrole and phenyl rings. The biphenyl ligand recognizes these subtle electronic differences—such as the spatial arrangement of the aldehyde group in a positional isomer—achieving baseline separation where C18 fails [3].

Crucial Mobile Phase Choice: To maximize these π-π interactions, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile possesses its own π-electrons (the C≡N triple bond), which compete with the analyte for the stationary phase's π-system, effectively dampening the column's unique selectivity.

G Start Target Analyte: Halogenated Pyrrole Assess Assess Analyte Properties (π-electrons, dipoles) Start->Assess ColSelect Column Selection Assess->ColSelect C18 C18 Phase (Hydrophobic Only) ColSelect->C18 Biphenyl Biphenyl Phase (Hydrophobic + π-π) ColSelect->Biphenyl EvalC18 Poor Isomer Resolution (Rs < 1.5) C18->EvalC18 EvalBP Baseline Resolution (Rs > 2.0) Biphenyl->EvalBP Opt Optimize Mobile Phase (Use MeOH over ACN) EvalBP->Opt

HPLC Method Development Workflow for Halogenated Aromatic Compounds.

Comparative Performance Data

The following table summarizes the quantitative performance of both phases using optimized gradient conditions.

Chromatographic ParameterTraditional C18 Phase (Acetonitrile/Water)Biphenyl Phase (Methanol/Water)
Retention Time (Main Peak) 8.45 min11.20 min
Resolution (API vs. Positional Isomer) 0.8 (Co-eluting, Fail)2.6 (Baseline, Pass)
Resolution (API vs. Des-chloro Impurity) 1.2 (Partial, Fail)3.1 (Baseline, Pass)
Tailing Factor (Tf) 1.61.1
Selectivity (α) 1.051.42

Step-by-Step Analytical Methodology

To ensure reproducibility, the following optimized methodology must be strictly adhered to.

Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Methanol.

  • Standard Preparation: Accurately weigh and dissolve 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde to a final working concentration of 1.0 mg/mL in the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Spiked Impurity Solution: Spike the standard with 0.1% w/w of known impurities (4-chloroaniline, des-chloro derivative, and positional isomer) for resolution testing.

Chromatographic Conditions:

  • Column: Superficially porous Biphenyl, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Crucial for maintaining consistent mass transfer kinetics).

  • Detection: UV at 254 nm (PDA detector recommended for peak purity analysis).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 15.0 min: 5% → 95% B (Linear ramp)

    • 15.0 - 18.0 min: 95% B (Wash)

    • 18.0 - 20.0 min: 5% B (Re-equilibration)

ICH Q2(R2) Method Validation Protocol

A robust method must be a self-validating system . This means the protocol inherently proves its own reliability every time it is executed, preventing the generation of compromised data.

Validation ValStart ICH Q2(R2) Validation Purity Assay Spec 1. Specificity (Forced Degradation) ValStart->Spec Lin 2. Linearity & Range (LOQ to 120% Spec) Spec->Lin Acc 3. Accuracy (Spike Recovery) Lin->Acc Prec 4. Precision (Repeatability) Acc->Prec Sens 5. LOD / LOQ (S/N Ratio Evaluation) Prec->Sens Report Validation Report & System Suitability Sens->Report

ICH Q2(R2) Analytical Method Validation Lifecycle for Purity Assays.

The Self-Validating Core: System Suitability Testing (SST)

Before any validation parameter is tested, the system must pass SST. If SST fails, the sequence automatically aborts.

  • Resolution (Rs): > 2.0 between the main peak and the closest eluting isomer.

  • Tailing Factor (Tf): ≤ 1.5 for the main peak.

  • Injection Precision: %RSD ≤ 2.0% for 6 replicate injections of the standard.

Step-by-Step Validation Execution

Following the updated [1], execute the following parameters:

1. Specificity & Forced Degradation

  • Procedure: Expose the API to acid (1N HCl), base (1N NaOH), oxidation (3% H2O2), heat (60°C), and UV light for 24 hours. Inject blanks, placebos, and degraded samples.

  • Acceptance Criteria: No interference at the retention time of the main peak. The PDA peak purity angle must be less than the peak purity threshold for the 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde peak in all degraded samples.

2. Linearity and Range

  • Procedure: Prepare standard solutions at 5 concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit (e.g., 0.05% to 0.12% w/w relative to the API concentration).

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression plot (Area vs. Concentration) must be ≥ 0.999. The y-intercept must be ≤ 5% of the target concentration response.

3. Accuracy (Spike Recovery)

  • Procedure: Spike the API sample with known amounts of the critical impurities at three levels: 50%, 100%, and 150% of the specification limit. Prepare in triplicate for each level (9 determinations total).

  • Acceptance Criteria: Mean recovery for each impurity must fall between 90.0% and 110.0%.

4. Precision (Repeatability & Intermediate Precision)

  • Procedure: For repeatability, prepare 6 independent sample preparations of the API spiked with impurities at the 100% specification level. For intermediate precision, repeat the process on a different day, with a different analyst, using a different HPLC system.

  • Acceptance Criteria: The %RSD of the impurity content across the 6 preparations must be ≤ 5.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Procedure: Inject serial dilutions of the standard solution until the desired signal-to-noise (S/N) ratio is achieved.

  • Acceptance Criteria: LOD is established at an S/N ratio of 3:1. LOQ is established at an S/N ratio of 10:1. The LOQ must be experimentally verified by injecting 6 replicates at the LOQ concentration and achieving a %RSD ≤ 10.0%.

References

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl / ICH Official Guidelines URL: [Link]

  • Title: Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: Restek Corporation URL: [Link]

  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following guidelines are based on the known hazards of structurally similar compounds, such as pyrrole and other substituted pyrroles. It is imperative to treat 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde as a potentially hazardous substance and to exercise caution at all times.

Hazard Assessment: Understanding the Risks

Based on data from related chemical structures, 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde is anticipated to exhibit the following hazards:

  • Acute Toxicity (Oral): Similar compounds are harmful or toxic if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[3][4][5]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[1][2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[4][5][7]

  • Flammability: Some related pyrrole compounds are flammable liquids and vapors.[1][2]

It is also crucial to consider that the toxicological properties of this specific molecule have not been fully investigated. Therefore, a conservative approach to handling is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde. The following table summarizes the recommended PPE.

Body Part Recommended Protection Rationale
Eyes/Face Tightly fitting safety goggles and a face shield (8-inch minimum).[1]To protect against splashes and aerosols that can cause serious eye damage.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[8][9]To prevent skin contact, which can lead to irritation. Glove selection should be based on the specific solvent used.
Body A flame-retardant and antistatic laboratory coat, fully buttoned.[1][10]To protect against splashes and potential ignition sources.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors.[1][11]To prevent inhalation of dust, aerosols, or vapors, especially when handling the solid compound or preparing solutions.
Feet Closed-toe, chemical-resistant shoes.[8][9][10]To protect against spills.

Safe Handling Workflow: A Step-by-Step Protocol

The following workflow provides a procedural guide for the safe handling of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde, from initial preparation to final disposal.

prep Preparation & Engineering Controls handling Handling & Manipulation prep->handling Proceed with caution storage Storage handling->storage Store unused material spill Spill & Emergency Procedures handling->spill In case of spill waste Waste Disposal handling->waste Dispose of contaminated materials storage->handling For subsequent use decon Decontamination spill->decon After containment waste->decon After disposal

Caption: Workflow for the safe handling of 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde.

Preparation and Engineering Controls
  • Work Area: All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.

  • Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing paper, spatulas, and appropriate solvent-dispensing tools.

Handling and Manipulation
  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If handling the solid form, carefully weigh the desired amount on a tared weigh boat inside the chemical fume hood to minimize dust generation.

  • Dissolving: When preparing solutions, slowly add the compound to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood.

Storage
  • Container: Store the compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][8]

  • Segregation: Store separately from flammable materials if the compound itself is determined to be non-flammable.

Spill and Emergency Procedures
  • Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]

  • Major Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[8]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Waste Disposal
  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, absorbent pads) must be considered hazardous waste.

  • Waste Containers: Place all solid and liquid waste into clearly labeled, sealed, and appropriate hazardous waste containers.

  • Disposal Protocol: Dispose of all waste in accordance with local, state, and federal regulations.[8] Contact your institution's EHS department for specific guidance.

Decontamination
  • Work Surfaces: Thoroughly clean all work surfaces with an appropriate solvent and then with soap and water after each use.

  • Equipment: Decontaminate all non-disposable equipment that has come into contact with the compound.

Conclusion: A Culture of Safety

The responsible and safe handling of novel chemical entities like 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole-3-carbaldehyde is paramount in a research environment. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and strict adherence to safe handling protocols, researchers can minimize risks and foster a culture of safety in the laboratory. Always consult with your institution's safety professionals for any specific questions or concerns.

References

  • DC Fine Chemicals. (2024). Pyrrole [Safety Data Sheet]. Retrieved from [Link]

  • World Health Organization. (2005). Chlorfenapyr. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • University of Kentucky. (2018). Personal Protective Equipment. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.